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Introduction

Micafungin is a potent, semi-synthetic echinocandin antifungal agent widely used for the

treatment of systemic fungal infections. It is derived from the natural product FR901379, a

lipopeptide produced by the fermentation of the fungus Coleophoma empetri. The semi-

synthesis of micafungin from FR901379 involves a multi-step process that includes enzymatic

deacylation, chemical synthesis of a specific side chain, a subsequent coupling reaction, and

rigorous purification. This document provides detailed application notes and protocols for the

key steps in the semi-synthesis of micafungin, intended for researchers, scientists, and

professionals in the field of drug development.

Overall Synthesis Workflow
The semi-synthesis of micafungin from FR901379 can be summarized in the following key

stages:

Enzymatic Deacylation of FR901379: The palmitoyl side chain of FR901379 is selectively

removed using an acylase enzyme to yield the micafungin peptide core, FR179642.

Synthesis of the Micafungin Side Chain: The aromatic side chain, 4-[5-(4-

pentyloxyphenyl)isoxazole-3-yl]benzoic acid, is synthesized chemically.
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Coupling Reaction: The synthesized side chain is activated and then coupled to the

micafungin peptide core (FR179642) to form micafungin.

Purification and Salt Formation: The crude micafungin is purified, often as a

diisopropylethylamine (DIPEA) salt, and then converted to the final active pharmaceutical

ingredient, micafungin sodium, through chromatographic techniques.

FR901379
(from Fermentation)

Enzymatic
Deacylation

FR179642
(Micafungin Peptide Core)

Coupling Reaction
(One-Pot)

Chemical Synthesis of
Micafungin Side Chain

4-[5-(4-pentyloxyphenyl)isoxazole-3-yl]benzoic acid

Crude Micafungin
(DIPEA Salt)

Chromatographic
Purification & Salt Exchange

Micafungin Sodium
(Final Product)

Click to download full resolution via product page

Semi-synthesis workflow of micafungin from FR901379.

Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the semi-synthesis of

micafungin.

Step Product Reported Yield Reference

Enzymatic

Deacylation

FR179642

(Micafungin Peptide

Core)

90-96% (molar

conversion rate)
[1]

Side Chain Synthesis

4-[5-(4-

(pentyloxyphenyl)isox

azol-3-yl]benzoic acid

55.0% (total yield) [2]

Coupling Reaction
Activated Micafungin

Side Chain
95% [3]

Final Product Micafungin 96.67% (HPLC purity) [3]
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Experimental Protocols
Protocol 1: Enzymatic Deacylation of FR901379 to
FR179642
This protocol describes the enzymatic removal of the palmitoyl side chain from FR901379 to

produce the micafungin peptide core, FR179642, using a deacylase enzyme.[1]

Materials:

FR901379

Deacylase enzyme (e.g., from Streptomyces albus ATCC21725)

Potassium dihydrogen phosphate (KH₂PO₄)

Disodium hydrogen phosphate (Na₂HPO₄)

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

Bovine Serum Albumin (BSA)

Glutaraldehyde

Reaction vessel with stirring and temperature control

Procedure:

Buffer Preparation: Prepare a phosphate buffer solution (e.g., 1000 L) containing 2.24 g/L of

KH₂PO₄ and 1.24 g/L of Na₂HPO₄. Adjust the pH to 6.0 using HCl or NaOH.

Enzyme Preparation: To the phosphate buffer, add the crude deacylase enzyme (e.g., 20 kg)

and BSA (e.g., 2 kg). Stir the mixture at 80 rpm for 30 minutes while aerating at a flow rate of

200 L/min. Let the mixture stand at 8°C.

Enzyme Cross-linking: Add glutaraldehyde to a final concentration of 20 mmol/L to the

enzyme solution. Stir at 100 rpm for 2 hours at 30°C.
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Deacylation Reaction: Add FR901379 (e.g., 20 kg) to the reaction solution. Stir the reaction

mixture at 100 rpm and maintain the temperature at 30°C for 6-24 hours.

Reaction Monitoring: Monitor the concentration of FR901379 and the formation of FR179642

using High-Performance Liquid Chromatography (HPLC).

Reaction Quench: Once the conversion is complete (typically when the molar conversion

rate reaches 90-96%), the reaction can be stopped and the product isolated for the next

step.

Protocol 2: Synthesis of Micafungin Side Chain
This protocol outlines a method for the chemical synthesis of 4-[5-(4-pentyloxyphenyl)isoxazol-

3-yl]benzoic acid.

Materials:

p-Hydroxyacetophenone

1-Chloropentane or 1-Bromopentane

Anhydrous potassium carbonate

N,N-Dimethylformamide (DMF)

Terephthalic acid monoester (e.g., monomethyl terephthalate)

Potassium tert-butoxide or Sodium tert-butoxide

Hydroxylamine hydrochloride

Glacial acetic acid

Methanol

Procedure:

Step 1: Synthesis of p-Alkoxy Acetophenone
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In a reaction vessel, dissolve p-hydroxyacetophenone in DMF.

Add anhydrous potassium carbonate and either 1-chloropentane or 1-bromopentane.

Heat the reaction mixture to 60-80°C and stir for several hours until the reaction is complete.

Work up the reaction mixture to isolate the p-alkoxy acetophenone. A yield of up to 82% can

be achieved for this step.

Step 2: Synthesis of 1,3-Dicarbonyl Carboxylic Acid

In a separate reaction vessel, react the terephthalic acid monoester with the p-alkoxy

acetophenone from Step 1 in DMF.

Use a strong base such as potassium tert-butoxide or sodium tert-butoxide to facilitate the

reaction.

After the reaction is complete, isolate the 1,3-dicarbonyl carboxylic acid compound.

Step 3: Cyclization to Form the Isoxazole Ring

React the 1,3-dicarbonyl carboxylic acid compound with hydroxylamine hydrochloride in a

mixed solvent of methanol and glacial acetic acid.

The reaction mixture is heated to facilitate the cyclization and formation of the isoxazole ring,

yielding the final micafungin side chain.

The final product can be purified by crystallization. The total yield for the synthesis of the side

chain is reported to be around 55.0%.

Protocol 3: One-Pot Coupling of FR179642 and
Micafungin Side Chain
This protocol describes a one-pot method for the activation of the micafungin side chain and its

subsequent coupling to the peptide core, FR179642.

Materials:
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FR179642 (Micafungin peptide core)

4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid (Micafungin side chain, FR-195752)

1-Hydroxybenzotriazole (HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

N,N-Diisopropylethylamine (DIPEA)

N,N-Dimethylformamide (DMF), dry

Acetonitrile (ACN)

Methanol

Acetone

Ethyl acetate

Procedure:

Step 1: Activation of the Micafungin Side Chain

Suspend the micafungin side chain (FR-195752, e.g., 10.0 g) and HOBt (e.g., 5.2 g,

containing 12% water) in DMF (e.g., 142 ml) and stir for 5 minutes at 25°C.

Add EDC·HCl (e.g., 6.6 g) to the suspension.

Stir the reaction mixture for 4 hours at 25°C.

Pour the reaction mixture into ACN (e.g., 426 ml) and stir for 18 hours at 25°C to precipitate

the activated side chain.

Filter the white suspension and dry the isolated solid. An isolated yield of approximately 95%

with an HPLC purity of 98.0% can be expected.

Step 2: Coupling to the Micafungin Peptide Core
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Suspend FR179642 (e.g., 10.0 g) in dry DMF (e.g., 200 ml) and stir at 25°C for 10 minutes.

Cool the mixture to 0°C.

Add the activated micafungin side chain from Step 1 (e.g., 4.50 g) to the suspension.

Add DIPEA (e.g., 2.25 ml). All materials should dissolve within 5 minutes.

Stir the reaction mixture for 90 minutes at 0°C.

Step 3: Product Precipitation

Add a mixture of methanol (e.g., 50 ml) and acetone (e.g., 100 ml) to the reaction mixture

and raise the temperature to 10°C.

Stir at this temperature for 60 minutes.

Slowly add ethyl acetate (e.g., 1000 ml) over 2.5 hours to precipitate the crude micafungin

product.

The precipitated product is typically the DIPEA salt of micafungin.

Protocol 4: Purification and Conversion to Micafungin
Sodium
This protocol outlines the purification of the crude micafungin DIPEA salt and its conversion to

the final sodium salt using reversed-phase chromatography.

Materials:

Crude Micafungin DIPEA salt

Reversed-phase chromatography column (e.g., HP20SS resin)

Methanol

Sodium chloride (NaCl)
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Sodium acetate (NaAc)

Acetic acid

Sodium hydroxide (NaOH)

Water (RO or deionized)

Procedure:

Column Preparation: Pack a chromatography column with a suitable reversed-phase resin

(e.g., HP20SS) and equilibrate it with an appropriate solvent.

Sample Loading: Dissolve the crude micafungin DIPEA salt in an aqueous solution, which

may contain a small amount of an organic solvent like methanol (e.g., 10% v/v), and load it

onto the column.

Washing and Salt Exchange:

Wash the column with an aqueous solution containing a high concentration of sodium salt

to displace the DIPEA and perform the salt exchange. A typical wash solution is a mixture

of 3M NaCl and 0.1M NaAc at pH 5.5, often mixed with an organic solvent like methanol

(e.g., 20% v/v).

Follow with a wash using a higher concentration of the organic solvent in water (e.g., 40%

v/v methanol) to remove remaining salts and some impurities.

Elution: Elute the micafungin sodium from the column using a high concentration of the

organic solvent in water (e.g., 90% v/v methanol).

Product Isolation: Collect the fractions containing the purified micafungin sodium. The

solvent can be removed under reduced pressure to yield the final product.

Logical Relationship Diagram
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Logical relationships in micafungin semi-synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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